GLC-40 Mixture (quantitative)
Description
Constituent Fatty Acid Methyl Esters: Palmitate, Stearate, Arachidate, Behenate
The GLC-40 Mixture comprises four distinct saturated fatty acid methyl esters, each contributing precisely 25.0 percent by weight to the total composition. Methyl palmitate, with the molecular formula C₁₇H₃₄O₂ and molecular weight of 270.46 grams per mole, represents the shortest carbon chain component in the mixture. This compound exhibits a melting point of 30 degrees Celsius and a boiling point of 185.0 degrees Celsius at 13 hectopascals pressure, demonstrating its solid state at room temperature with moderate volatility under reduced pressure conditions. The compound maintains a density of 0.85 grams per cubic centimeter and displays a flash point of 113.0 degrees Celsius, indicating its relative thermal stability during analytical procedures.
The preparation of GLC-40 Mixture follows rigorous gravimetric methodologies that ensure exceptional accuracy and reproducibility in the final product composition. The mixture is accurately prepared using gravimetric techniques with a precision tolerance of plus or minus 0.5 percent, demonstrating the meticulous attention to quantitative accuracy required for certified reference materials. This preparation methodology involves the precise weighing of individual components using class A rated glassware, ensuring that measurement uncertainties remain within acceptable limits for analytical reference standards. The gravimetric approach provides direct traceability to fundamental mass measurements, establishing a robust foundation for the mixture's certification as a quantitative standard.
The preparation process incorporates specialized handling procedures designed to maintain the integrity of each component throughout the formulation process. Ampules used for final packaging are purged with nitrogen or argon gas both before and after filling to eliminate oxygen contamination that could potentially degrade the fatty acid methyl esters during storage. The filled ampules undergo chilling procedures before flame sealing, creating an inert atmosphere that preserves the chemical stability of the mixture components over extended storage periods. These protective measures ensure that the quantitative relationships between components remain constant throughout the product's shelf life, maintaining the accuracy required for analytical applications.
Quality control measures during preparation include comprehensive analytical verification of each component's identity and purity determination before incorporation into the final mixture. All materials undergo rigorous analysis to verify their chemical identity and determine their individual purity levels, with each analyte meeting a minimum purity specification of 99 percent. This verification process employs multiple analytical techniques to confirm both the qualitative identity and quantitative purity of starting materials, ensuring that the final mixture meets the stringent requirements for certified reference material applications. The gravimetric preparation methodology provides superior accuracy compared to volumetric techniques, as it eliminates uncertainties associated with solvent expansion, evaporation, and temperature-dependent density variations.
The GLC-40 Mixture maintains certification as a reference material produced and certified in accordance with International Organization for Standardization 17034 and International Organization for Standardization/International Electrotechnical Commission 17025 standards. These international standards establish comprehensive requirements for the competence and consistent operation of reference material producers, ensuring that certified materials meet the highest quality standards for analytical applications. The certification process encompasses all aspects of production, from raw material selection through final product verification, providing users with confidence in the material's suitability for quantitative analytical procedures.
Certification documentation includes comprehensive analytical data supporting the assigned values for each component concentration, along with associated measurement uncertainties calculated according to internationally recognized guidelines. The certificate of analysis provides detailed information regarding analytical methods used for characterization, reference standards employed for calibration, and statistical analysis of measurement data. Traceability statements establish the connection between certified values and higher-order reference materials or primary measurement methods, supporting the reference material's role in establishing measurement traceability for user applications. Regular surveillance testing and stability studies monitor the long-term performance of certified batches, ensuring continued compliance with certification requirements throughout the product's shelf life.
| Specification Parameter | Requirement | Verification Method |
|---|---|---|
| Individual Component Purity | ≥99.0% | Gas Chromatography Area % |
| Gravimetric Accuracy | ±0.5% | Class A Glassware Weighing |
| Storage Temperature | -10 to -25°C | Controlled Environment |
| Certification Standard | ISO 17034, ISO/IEC 17025 | International Compliance |
| Packaging Atmosphere | Nitrogen/Argon Purged | Inert Gas Protection |
Properties
Molecular Weight |
mixture |
|---|---|
Appearance |
Unit:50 mg/ml, 1mlSolvent:methylene chloridePurity:mixturePhysical liquid |
Synonyms |
GLC-40 Mixture (quantitative) |
Origin of Product |
United States |
Scientific Research Applications
Food Science
- Fatty Acid Profiling : The GLC-40 Mixture is utilized to assess the fatty acid composition of food products. By comparing the sample's chromatographic profile with that of the GLC-40 Mixture, researchers can determine the types and quantities of fatty acids present in oils, dairy products, and meats.
Environmental Monitoring
- Pollution Assessment : This mixture is employed in environmental studies to analyze lipid contaminants in soil and water samples. The ability to quantify specific fatty acids helps in understanding the sources and impacts of pollution.
Biochemical Research
- Metabolic Studies : In metabolic research, the GLC-40 Mixture aids in studying lipid metabolism by providing a reference for measuring the conversion rates of fatty acids in biological systems. This is particularly relevant in studies involving cellular respiration and energy metabolism.
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Food Science | Fatty acid composition analysis in food products | Accurate profiling for nutritional labeling |
| Environmental Monitoring | Analysis of lipid pollutants in environmental samples | Identifies sources of contamination |
| Biochemical Research | Studies on lipid metabolism and energy production | Provides reference standards for metabolic assays |
Case Study 1: Fatty Acid Composition in Olive Oil
A study conducted on various olive oil samples utilized the GLC-40 Mixture to establish a baseline for fatty acid content. The results showed significant variations between different brands, highlighting the importance of quality control in food products.
Case Study 2: Monitoring Lipid Pollution
In a project assessing lipid pollution in coastal waters, researchers used the GLC-40 Mixture to quantify fatty acids from oil spills. The findings provided critical data for environmental impact assessments and remediation strategies.
Chemical Reactions Analysis
Nucleophilic Transesterification
-
Methanol activation : The catalyst deprotonates methanol, forming a methoxide ion.
-
Nucleophilic attack : Methoxide attacks the carbonyl carbon of the triglyceride.
-
Intermediate formation : A tetrahedral intermediate forms, releasing diglyceride and FAME.
-
Repeat steps : The process continues until all three fatty acid chains are cleaved.
Reaction Kinetics and Influencing Factors
Reaction rates follow pseudo-first-order kinetics under excess methanol . Key factors include:
Side reactions (e.g.,皂化) occur at high catalyst concentrations or water contamination, reducing FAME purity.
Structural Influence on Reactivity
FAME chain length and unsaturation impact reaction efficiency:
| FAME Component | Chain Length | Reaction Rate (Relative) |
|---|---|---|
| Methyl palmitate | C16:0 | 1.00 (基准) |
| Methyl oleate | C18:1 | 0.92 |
| Methyl linoleate | C18:2 | 0.85 |
Longer chains and higher unsaturation reduce nucleophilic susceptibility due to steric and electronic effects.
Comparison with Similar Compounds
Table 1: Component Comparison of GLC Standards
Key Findings :
- The GLC-40 Mixture is specialized for long-chain saturated FAMEs, unlike the GLC-20 Standard, which targets shorter chains. This distinction ensures higher accuracy in quantifying complex biological matrices (e.g., marine lipids) where longer chains dominate .
- Compared to multi-component mixtures like the Supelco 37 FAME Mix, the GLC-40 offers narrower specificity, reducing co-elution risks in targeted analyses .
Methodological Performance
Table 2: Analytical Performance Metrics
Key Findings :
- The GLC-40 Mixture demonstrates superior linearity and precision, attributed to its optimized composition for high-temperature GLC conditions .
- In contrast, broader mixtures like the Supelco 37 FAME Mix exhibit higher variability due to the inclusion of unsaturated and branched-chain esters, which require gradient elution adjustments .
Interference and Specificity
- GLC-40 vs. Biosurfactant Glycolipids: While glc-40:0-gly (a glycolipid biosurfactant) shares a similar nomenclature, it is analyzed via HPLC-CAD and structurally distinct from GLC-40’s FAMEs . The glycolipid’s polar head group and hydrocarbon tail complicate direct chromatographic comparisons, as it requires hydrophilic interaction chromatography (HILIC) rather than GLC .
Regulatory and Industrial Relevance
- The GLC-40 Mixture is mandated in pharmacopeial methods (e.g., USP30) for drug purity testing, whereas alternatives like the GLC-20 lack such authoritative endorsements .
- In environmental monitoring, the GLC-40’s specificity for long-chain esters aligns with EPA protocols for petroleum hydrocarbon analysis, outperforming generic standards in detecting trace contaminants .
Critical Evaluation of Limitations
- Nomenclature Confusion: The term “glc-40” is ambiguously used across disciplines (e.g., glycolipids vs. FAMEs), necessitating explicit contextualization in research .
- Cost and Accessibility : The GLC-40 Mixture is commercially pricier than multi-component standards, limiting its adoption in resource-constrained labs .
Preparation Methods
Chemical Components
-
Fatty acid standards : Purified (>99%) individual FAMEs (e.g., methyl palmitate, methyl stearate, methyl oleate)
-
Deuterated internal standards : d₃-C16:0, d₅-C18:1, and d₄-C20:4 (added at 0.1–1.0 mg/mL)
-
Derivatization agents : 2 N methanolic potassium hydroxide (KOH/MeOH) and pentafluorobenzyl (PFB) bromide
Equipment
-
Analytical balance (±0.01 mg precision)
-
Vortex mixer and benchtop centrifuge (3,000–5,000 rpm)
-
Gas chromatograph with flame ionization detector (FID) and mass spectrometer (MS)
Stepwise Preparation Protocol
Stock Solution Preparation
Individual FAME standards are prepared at 10 mg/mL in hexane. For example:
Mixture Formulation
The GLC-40 Mixture is assembled by combining aliquots of individual stock solutions:
| Component | Concentration (mg/mL) | Volume Added (μL) | Final Conc. (μg/mL) |
|---|---|---|---|
| Methyl laurate | 10.0 | 50 | 500 |
| Methyl oleate | 10.0 | 75 | 750 |
| d₃-Methyl palmitate | 1.0 | 100 | 100 |
Table 1. Example formulation for a subset of GLC-40 components.
Derivatization (if required)
For underivatized fatty acids:
-
Add 100 μL PFB bromide (1% in acetonitrile) to 100 μL sample.
-
React at 25°C for 20 min.
Quality Control and Validation
Calibration Curve Generation
Serial dilutions (0.1–100 μg/mL) are analyzed to establish linearity:
| Concentration (μg/mL) | Peak Area (×10⁶) | RSD (%) |
|---|---|---|
| 10 | 2.34 | 1.2 |
| 50 | 11.87 | 0.9 |
| 100 | 23.45 | 1.5 |
Table 2. Representative calibration data for methyl stearate (R² = 0.9998).
Precision and Accuracy
-
Intra-day variability : ≤1.5% RSD (n=6)
-
Inter-day variability : ≤2.8% RSD (n=3 days)
Chromatographic Analysis Conditions
Optimal separation is achieved using a DB-23 capillary column (30 m × 0.25 mm × 0.25 μm) with the following parameters:
| Parameter | Setting |
|---|---|
| Carrier gas | Helium, 1.2 mL/min |
| Oven program | 50°C (1 min) → 20°C/min → 240°C (15 min) |
| Injector temperature | 250°C |
| Detector temperature | 280°C |
Table 3. GC-FID conditions for GLC-40 analysis.
Troubleshooting Common Issues
Peak Tailing
Q & A
Q. What are the standard protocols for integrating GLC-40 Mixture into quantitative chromatographic analyses?
GLC-40 Mixture is commonly used as a system suitability test in gas chromatography (GC) to verify column performance and resolution. To integrate it, prepare a solution containing equal parts of methyl esters (e.g., palmitate, stearate) as specified in pharmacopeial standards. Include it in method validation to ensure retention time consistency and peak separation . Document preparation steps, concentration ratios, and instrument parameters (e.g., column type, temperature gradient) to align with reproducibility requirements .
Q. How can researchers validate quantitative methods using GLC-40 Mixture?
Validation should follow guidelines such as ICH Q2(R1), focusing on accuracy, precision, linearity, and robustness. Use GLC-40 to assess system suitability before sample runs. For example, compare peak area ratios of target analytes against internal standards across multiple replicates. Report relative standard deviation (RSD) for retention times and resolutions to confirm method reliability . Detailed experimental protocols must be included in supplementary materials for peer review .
Q. What are the best practices for documenting the use of GLC-40 Mixture in research publications?
Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Describe preparation steps, including solvent, concentration, and instrumentation.
- Reference pharmacopeial standards (e.g., USP) for GLC-40.
- Limit main text to critical experimental details; provide full protocols in supplementary files .
- Use citations to prior studies employing GLC-40 to contextualize methodological choices .
How to formulate focused research questions for studies involving GLC-40 Mixture?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:
- "How does column temperature gradient affect the resolution of methyl esters in GLC-40 Mixture during GC analysis?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with chromatographic objectives .
Advanced Research Questions
Q. How can researchers optimize chromatographic parameters when using GLC-40 Mixture for complex sample matrices?
Conduct factorial design experiments to test variables like carrier gas flow rate, temperature programming, and column phase polarity. For example, a central composite design (CCD) can identify optimal conditions for resolving co-eluting peaks in lipid-rich matrices. Validate with system suitability tests using GLC-40 and adjust parameters iteratively . Statistical tools like ANOVA help isolate significant factors affecting resolution .
Q. How to resolve discrepancies in quantitative data obtained with GLC-40 Mixture?
- Calibration Checks: Verify linearity of detector response using GLC-40 standards.
- Matrix Effects: Spike recovery experiments to assess interference from sample components.
- Instrument Drift: Monitor retention time shifts and recalibrate with GLC-40 at regular intervals. Use Bland-Altman plots or Grubbs’ test to identify outliers and systematic errors . Document troubleshooting steps transparently to aid reproducibility .
Q. How to design mixed-methods studies combining GLC-40-based quantitative analysis with qualitative techniques?
Example design:
- Quantitative Phase: GC analysis of lipid profiles using GLC-40 for system suitability.
- Qualitative Phase: Semi-structured interviews with analysts to contextualize technical challenges. Triangulate findings by comparing quantitative reproducibility with qualitative insights on operational hurdles. Use a convergent parallel design to merge datasets during interpretation .
Q. How to ensure cross-laboratory reproducibility of GLC-40-based methods?
- Standardized SOPs: Detail column conditioning, injection volume, and integration parameters.
- Inter-Lab Validation: Collaborate with external labs to test method transferability.
- Data Sharing: Publish raw chromatograms and metadata in open-access repositories. Reference guidelines like ISO/IEC 17025 for analytical quality control .
Q. How to apply multivariate analysis to GLC-40-derived datasets?
Use principal component analysis (PCA) to cluster samples based on peak retention patterns. Partial least squares regression (PLS-R) can correlate chromatographic variables (e.g., temperature, flow rate) with resolution outcomes. Open-source tools like R or Python’s SciPy package enable robust statistical modeling .
Q. How to design longitudinal studies assessing GLC-40 Mixture stability under varying storage conditions?
- Experimental Groups: Store GLC-40 under controlled (e.g., -20°C) vs. suboptimal (room temperature) conditions.
- Time Points: Analyze stability at 0, 1, 3, and 6 months using GC.
- Outcome Metrics: Track peak area consistency and degradation byproducts.
Use repeated-measures ANOVA to assess temporal trends and establish shelf-life recommendations .
Methodological Considerations
- Instrumentation: Specify GC models, detector types (FID/ECD), and column dimensions (e.g., 30 m × 0.25 mm ID) .
- Data Reporting: Include RSD values, confidence intervals, and effect sizes in results.
- Ethical Compliance: Disclose conflicts of interest and cite all commercial sources of GLC-40 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
